异吲哚-4-腈

描述

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis

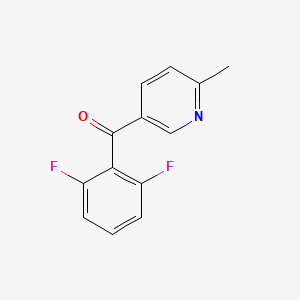

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis

The synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Physical And Chemical Properties Analysis

Isoindoline-4-carbonitrile is a colorless crystalline substance that is soluble in organic solvents such as methanol, ethanol, and chloroform.科学研究应用

药物研究:二肽基肽酶-IV抑制剂

异吲哚衍生物已被确定为二肽基肽酶-IV (DPP-IV)的有效抑制剂,而DPP-IV是治疗2型糖尿病的靶标。 研究表明,某些异吲哚化合物作为DPP-IV抑制剂表现出高选择性和效力,从而导致显著的降血糖活性 .

生物活性:抗病毒和抗HIV特性

研究表明,与异吲哚化合物结构相似的吲哚衍生物具有多种生物活性,包括抗病毒和抗HIV作用。 这表明异吲哚-4-腈在开发针对病毒感染的新型治疗剂方面具有潜在应用 .

化学合成:杂环化合物开发

异吲哚-4-腈是合成各种杂环化合物的关键中间体。 它的反应性允许构建复杂的分子结构,这在药物合成和有机化学中很有价值 .

材料科学:聚合物添加剂和光致变色材料

异吲哚-4-腈的结构特性使其适用于材料科学,特别是在开发聚合物添加剂和光致变色材料方面。 将其掺入聚合物可以增强耐久性和功能性 .

环境应用:除草剂和着色剂

异吲哚衍生物正在探索其在环境应用中的用途,例如除草剂和着色剂。 它们的化学稳定性和反应性使它们能够有效地发挥这些作用,从而有可能提供更可持续的选择 .

医学研究:治疗剂开发

异吲哚-4-腈正在研究其在医学研究中的潜力,特别是在开发新的治疗剂方面。 它与各种生物靶标相互作用的能力使其成为药物发现计划的候选者 .

安全和危害

作用机制

Target of Action

Isoindoline-4-carbonitrile is a derivative of the indole class of compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives. Isoindoline-4-carbonitrile, in particular, has been identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , a protein that plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes .

Mode of Action

The interaction of Isoindoline-4-carbonitrile with its primary target, DPP-IV, results in the inhibition of this enzyme . This inhibition can lead to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals and suppress glucagon release . This results in improved control of blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by Isoindoline-4-carbonitrile is the incretin pathway . By inhibiting DPP-IV, Isoindoline-4-carbonitrile prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This helps to regulate blood glucose levels, making Isoindoline-4-carbonitrile a potential therapeutic agent for the treatment of type 2 diabetes .

Pharmacokinetics

The pharmacokinetic properties of Isoindoline-4-carbonitrile, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic effectiveness . Isoindoline-4-carbonitrile has been found to be orally bioavailable , indicating that it can be effectively absorbed from the gastrointestinal tract. In vivo studies in rats have shown that Isoindoline-4-carbonitrile is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity .

Result of Action

The molecular and cellular effects of Isoindoline-4-carbonitrile’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, Isoindoline-4-carbonitrile promotes insulin secretion and suppresses glucagon release . This can help to maintain blood glucose levels within a normal range, potentially benefiting individuals with type 2 diabetes .

Action Environment

The action, efficacy, and stability of Isoindoline-4-carbonitrile can be influenced by various environmental factors. While specific studies on Isoindoline-4-carbonitrile are limited, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity and stability of similar compounds

属性

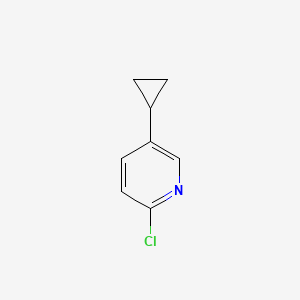

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKANZNPZUIQXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)

![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)